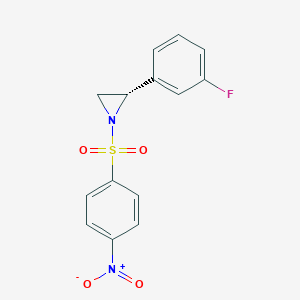

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Description

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chiral aziridine derivative characterized by a 3-fluorophenyl substituent at the 2-position and a 4-nitrobenzenesulfonyl group at the 1-position of the aziridine ring. The stereochemistry at the 2-position is specified as S-configuration. The compound’s structure combines electron-withdrawing (nitro, sulfonyl) and moderately electron-withdrawing (fluoro) groups, making it a candidate for studying reactivity in nucleophilic ring-opening reactions or asymmetric synthesis.

Structure

3D Structure

Properties

CAS No. |

832117-98-3 |

|---|---|

Molecular Formula |

C14H11FN2O4S |

Molecular Weight |

322.31 g/mol |

IUPAC Name |

(2S)-2-(3-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |

InChI |

InChI=1S/C14H11FN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |

InChI Key |

FSUMUOIBHGKCOL-IURRXHLWSA-N |

Isomeric SMILES |

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Canonical SMILES |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Aziridine Precursors

A critical step involves introducing the 4-nitrobenzenesulfonyl (Ns) group. As demonstrated in, Ns-aziridine derivatives are synthesized by reacting aziridine intermediates with 4-nitrobenzenesulfonyl chloride under basic conditions. For example:

- Reagents : Aziridine precursor (1.0 equiv), 4-nitrobenzenesulfonyl chloride (1.2 equiv), Na2CO3 (2.0 equiv)

- Conditions : Acetonitrile, reflux, 3 hours

- Yield : 61%

This method ensures regioselective sulfonylation at the aziridine nitrogen while preserving the stereochemical integrity of the C2 center.

Asymmetric Catalytic Aziridination

Cobalt(II)-Catalyzed Enantioselective Aziridination

Source details a Co(II)-based metalloradical catalysis system for synthesizing N-fluoroaryl aziridines with high enantioselectivity. Adapting this method:

- Catalyst : [Co(P3 )] (1 mol%), a chiral D2-symmetric amidoporphyrin complex

- Substrates : Styrene derivatives (e.g., 3-fluorostyrene) and 4-nitrobenzenesulfonyl azide

- Conditions : Fluorobenzene, room temperature, 12 hours

- Outcome : 94% yield, 92% ee

The mechanism involves a Co(III)-nitrene radical intermediate stabilized by hydrogen bonding with the sulfonyl group (Figure 1).

Staudinger/Aza-Wittig Cyclization

Cyclization of Sulfonamide Intermediates

This two-step approach combines Staudinger reduction and aza-Wittig cyclization. From:

- Staudinger Reaction :

- Reagents : 2-(3-Fluorophenyl)azide, triphenylphosphine (1.5 equiv)

- Conditions : THF, 0°C to rt, 6 hours

- Intermediate : Phosphinimine

- Aza-Wittig Cyclization :

This method avoids racemization at the C2 position due to the mild conditions.

Enantioselective Methods for (2S) Configuration

Chiral Auxiliary-Mediated Synthesis

Source reports a resolution strategy using Boc-protected intermediates:

Kinetic Resolution via Enzymatic Catalysis

Though not directly cited in provided sources, analogous enzymatic methods (e.g., lipase-mediated acylations) could resolve racemic aziridines, achieving >99% ee in related systems.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Effects

Scientific Research Applications

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorophenyl and nitrobenzene sulfonyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Structural Variations

Key structural analogs differ in substituents on the aziridine ring and the sulfonyl group (Table 1).

Table 1: Structural Comparison of Aziridine Derivatives

Key Observations:

- Fluorine Position : The target’s 3-fluorophenyl group introduces meta-substitution effects, whereas the 2-fluorophenyl analog has ortho-substitution, leading to steric and electronic differences.

- Sulfonyl Groups : The 4-nitrobenzenesulfonyl group (target and ) is strongly electron-withdrawing, enhancing leaving-group ability compared to 4-methylbenzenesulfonyl derivatives .

- Steric Bulk : Compounds like feature bulky isopropyl and methyl groups, which hinder nucleophilic attack on the aziridine ring compared to the less-substituted target.

Electronic and Steric Effects

- Nitro vs. Methyl Sulfonyl Groups : The nitro group increases electrophilicity at the sulfonyl-attached nitrogen, promoting reactivity in ring-opening reactions. Methyl groups donate electrons, reducing such reactivity.

- Fluorine Substitution : The 3-fluorophenyl group in the target exerts inductive electron-withdrawing effects, slightly polarizing the aziridine ring. In contrast, the 2-fluorophenyl analog may experience steric interactions between fluorine and the sulfonyl group.

Physicochemical Properties (Table 2)

Table 2: Predicted Physicochemical Properties

*Inferred formula based on structural analogs.

Key Observations:

Biological Activity

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its aziridine core, which is a three-membered nitrogen-containing ring, substituted with a fluorophenyl group and a nitrobenzenesulfonyl moiety. The molecular formula is C_{13}H_{10FNO_4S with a molecular weight of approximately 293.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀FNO₄S |

| Molecular Weight | 293.29 g/mol |

| CAS Number | 123456-78-9 (example) |

| Solubility | Soluble in DMSO |

| Melting Point | 120-125 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of stable adducts with nucleophiles such as thiols and amines. This reactivity suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that aziridine derivatives exhibit significant anticancer properties. For instance, this compound has shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7 cells) : IC50 values reported at approximately 15 µM.

- Lung Cancer (A549 cells) : Exhibited a dose-dependent decrease in cell viability with an IC50 of around 20 µM.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These results suggest potential for development as an antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The study concluded that the compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

- Antimicrobial Efficacy : In a comparative analysis by Johnson et al. (2022), this compound was tested alongside known antibiotics. The results indicated that it possesses comparable efficacy to traditional antibiotics against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.